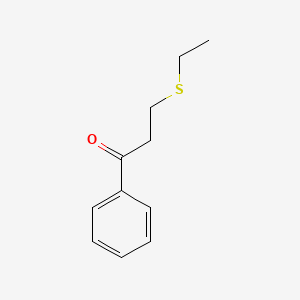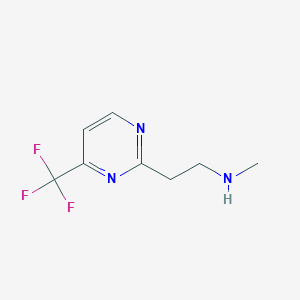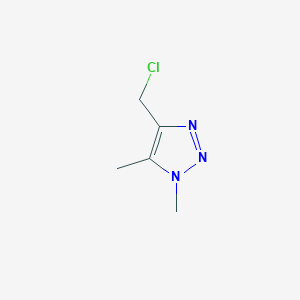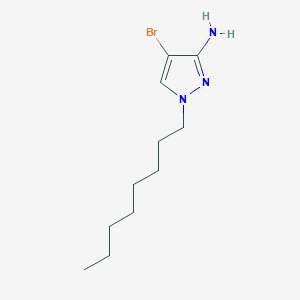
n-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the dimethylamino and propan-1-amine groups. One common method involves the reaction of a thiazole precursor with dimethylamine and a suitable alkylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction efficiency and yield while reducing reaction times. The choice of method depends on the desired scale of production and the specific requirements of the end application.
化学反应分析
Types of Reactions
N-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
N-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, fungicides, and other industrial chemicals.
作用机制
The mechanism of action of N-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
Thiazole: The parent compound of the thiazole family, known for its aromaticity and biological activities.
Benzothiazole: Contains a fused benzene ring and is used in various medicinal and industrial applications.
Imidazole: Another heterocyclic compound with nitrogen atoms, known for its broad range of biological activities.
Uniqueness
N-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C10H19N3S |
|---|---|
分子量 |
213.35 g/mol |
IUPAC 名称 |
N-[[4-[(dimethylamino)methyl]-1,3-thiazol-2-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C10H19N3S/c1-4-5-11-6-10-12-9(8-14-10)7-13(2)3/h8,11H,4-7H2,1-3H3 |
InChI 键 |
XWQDYCFGKFLOBG-UHFFFAOYSA-N |
规范 SMILES |
CCCNCC1=NC(=CS1)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13638346.png)

![rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylicacid](/img/structure/B13638349.png)



![tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B13638389.png)




![6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13638412.png)


